molecular formula C8H9ClFNO2 B2442888 Methyl 4-amino-2-fluorobenzoate hydrochloride CAS No. 1063733-13-0

Methyl 4-amino-2-fluorobenzoate hydrochloride

Cat. No.: B2442888
CAS No.: 1063733-13-0
M. Wt: 205.61
InChI Key: PJSVMBDABLWZAJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluorobenzoate hydrochloride: is a chemical compound with the molecular formula C8H9ClFNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with 4-amino-2-fluorobenzoic acid.

    Esterification: The carboxyl group of 4-amino-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as concentrated hydrochloric acid. The reaction is carried out at room temperature.

    Formation of Hydrochloride Salt: The resulting methyl 4-amino-2-fluorobenzoate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to revert to the parent acid.

Common Reagents and Conditions:

    Acylation: Acyl chlorides or anhydrides in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Acylated Derivatives: Formed from acylation reactions.

    Reduced Amines: Formed from reduction reactions.

    Parent Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Reagent in Analytical Chemistry: Employed in various analytical techniques to detect and quantify other substances.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-fluorobenzoate hydrochloride depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    Methyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.

    Methyl 4-amino-3-fluorobenzoate: Another isomer with the fluorine atom at the 3-position.

    Methyl 4-amino-2-chlorobenzoate: Chlorine substituent instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of fluorine at the 2-position can significantly alter the compound’s reactivity and biological activity compared to its isomers and analogs.

    Hydrochloride Salt Form: Enhances solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

methyl 4-amino-2-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSVMBDABLWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063733-13-0
Record name methyl 4-amino-2-fluorobenzoate hydrochloride
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